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molecular formula C10H15N3O2S B069168 Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 185040-33-9

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B069168
M. Wt: 241.31 g/mol
InChI Key: LBZSUTCUDDWYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975250B2

Procedure details

To a solution of 15.0 g (64.0 mmol) of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and 195 mL (1.39 mol) of triethylamine in 226 mL of THF are added 14.6 mL of aqueous 70% ethylamine solution. The mixture is stirred at room temperature for 2 hours. After diluting in water, the resulting mixture is extracted with ethyl acetate and the organic phase is dried over MgSO4. The product is purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture (8/15). 13.7 g of expected product are obtained in the form of a colourless oil. Yield=89%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
226 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH2:15]([N:17](CC)CC)[CH3:16].C(N)C>C1COCC1.O>[CH2:15]([NH:17][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
195 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
226 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc mixture (8/15)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC1=NC(=NC=C1C(=O)OCC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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